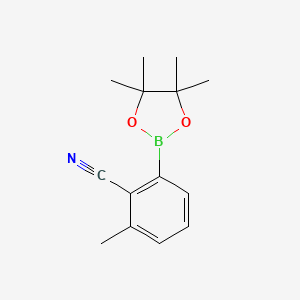

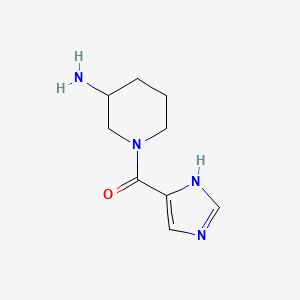

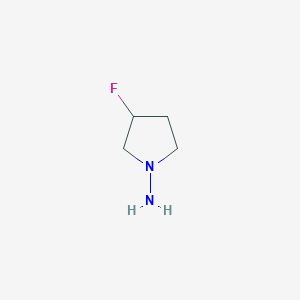

![molecular formula C10H15NOS B1490720 {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine CAS No. 1447965-82-3](/img/structure/B1490720.png)

{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Vue d'ensemble

Description

“{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine” is a chemical compound with the CAS Number: 906422-74-0 . It has a molecular weight of 197.3 . The compound is in liquid form . The IUPAC name for this compound is [4-(2-thienyl)tetrahydro-2H-pyran-4-yl]methanamine .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which are similar to the compound , involves the reaction of alcohols with 3,4-dihydropyran . The resulting 2-tetrahydropyranyl ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers, which are similar to the compound , are commonly used as protecting groups in organic synthesis . They are formed by the reaction of alcohols with 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Physical And Chemical Properties Analysis

The compound “this compound” is a liquid . It has a molecular weight of 197.3 .

Applications De Recherche Scientifique

Antimicrobial and Anticoccidial Activity

One study focused on the synthesis of derivatives from furans, particularly 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which exhibited significant in vitro antimicrobial activity. These derivatives, especially when reduced, showed enhanced coccidiostatic activity, with specific compounds providing total protection against Eimeria tenella in chickens when administered orally a day prior to infection (Georgiadis, 1976).

Synthetic Methodologies

Several studies have developed efficient synthetic methodologies for the preparation of compounds related to "[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine." For instance, the reaction of specific pyran carboxyl chlorides with amines has led to the formation of p-aminobenzoic acid diamides, showcasing the versatility of these compounds in organic synthesis (Agekyan & Mkryan, 2015). Another study highlights the ultrasound-mediated synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, emphasizing an environmentally friendly and efficient protocol for constructing pyran derivatives (Wang et al., 2011).

Pharmacological Potential

Research into the pharmacological potential of these compounds is evident in the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. These studies suggest the exploration of these derivatives for potential therapeutic applications, though specific activities were not detailed in the available abstracts (Aghekyan et al., 2018).

Chemical Development

Further applications are seen in the development of key intermediates for pharmaceuticals, such as a key intermediate for TAK-779, a CCR5 antagonist, showcasing the importance of these compounds in the development of new drugs (Hashimoto et al., 2002).

Mécanisme D'action

Thiophene derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects .

Tetrahydropyran derivatives

Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom. It is a common structural motif in many natural products and pharmaceuticals . Tetrahydropyran derivatives have been associated with a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Propriétés

IUPAC Name |

(4-thiophen-3-yloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7H,2-5,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNKQIUFMNLTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

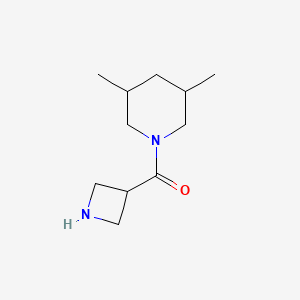

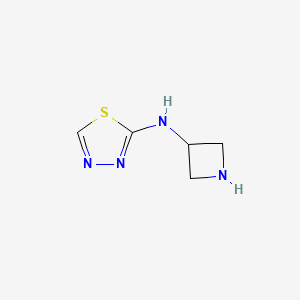

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)

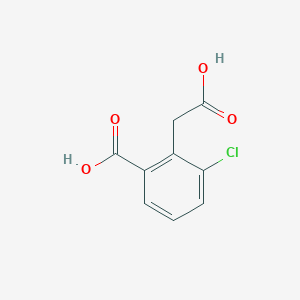

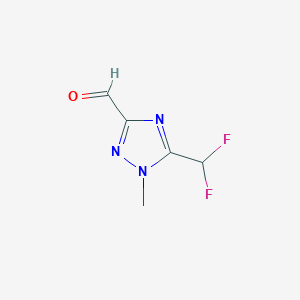

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)

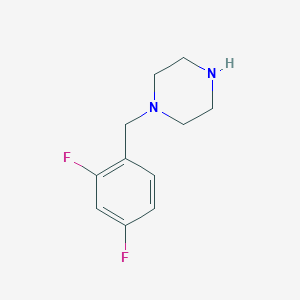

![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)